molecular formula C7H11NO3 B14426518 Methyl 3-(2-oxoazetidin-1-yl)propanoate CAS No. 79353-58-5

Methyl 3-(2-oxoazetidin-1-yl)propanoate

Cat. No.: B14426518
CAS No.: 79353-58-5
M. Wt: 157.17 g/mol
InChI Key: RGGKEIBJIXUMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-oxoazetidin-1-yl)propanoate is a chemical compound with the molecular formula C7H11NO3 It is an ester derivative of azetidinone, a four-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-oxoazetidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanoic acid methyl ester with azetidin-2-one in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxoazetidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxoazetidin-1-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate
  • Methyl 3-(2-oxoimidazolidin-1-yl)propanoate
  • Methyl 3-(2-oxo-1,3-oxazolidin-1-yl)propanoate

Uniqueness

Methyl 3-(2-oxoazetidin-1-yl)propanoate is unique due to its azetidinone core, which imparts specific chemical and biological properties.

Properties

CAS No.

79353-58-5

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 3-(2-oxoazetidin-1-yl)propanoate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)3-5-8-4-2-6(8)9/h2-5H2,1H3

InChI Key

RGGKEIBJIXUMHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.